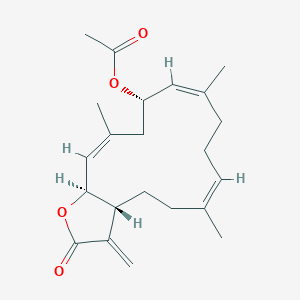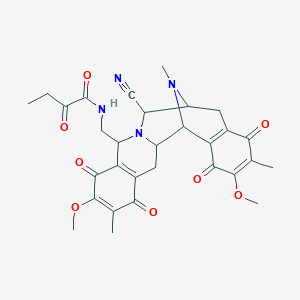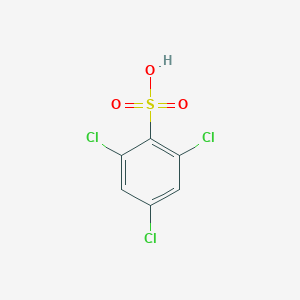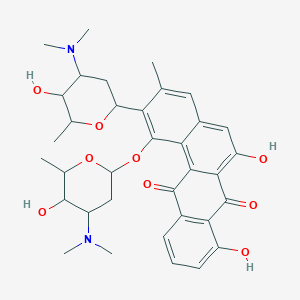
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, also known as MPAEM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate involves its ability to bind to the active site of enzymes, inhibiting their activity. This is achieved through the formation of a covalent bond between the ester group of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate and the active site of the enzyme. Additionally, Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been shown to induce apoptosis in cancer cells, which is believed to be mediated by its ability to inhibit the activity of proteasomes.
Biochemical and Physiological Effects
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including chymotrypsin, trypsin, and elastase. Additionally, Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate. One area of research could focus on the development of new drugs based on the structure of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate. Additionally, further studies could be conducted to elucidate the mechanism of action of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate and to identify other enzymes that it may be able to inhibit. Finally, more research could be done to optimize the synthesis method of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, potentially increasing its yield and making it more accessible for use in experiments.
Conclusion
In conclusion, Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against enzymes, anti-inflammatory and anti-cancer properties, and potential for drug development make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate and to identify its potential applications in various fields.
Synthesemethoden
The synthesis of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate involves the condensation of N-acetylphenylalanine methyl ester with 5,6-epoxy-5-methylhex-2-enoic acid. This reaction is catalyzed by a base such as triethylamine, and the resulting product is then treated with acetic anhydride to obtain Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate. The yield of this reaction is typically around 40-50%.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been studied extensively for its potential applications in the field of drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including chymotrypsin, trypsin, and elastase. Additionally, Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
104973-52-6 |
|---|---|
Produktname |
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate |
Molekularformel |
C19H23NO6 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
methyl (E,4R)-4-[(2R)-2-acetamido-3-phenylpropanoyl]oxy-4-[(2R)-2-methyloxiran-2-yl]but-2-enoate |
InChI |
InChI=1S/C19H23NO6/c1-13(21)20-15(11-14-7-5-4-6-8-14)18(23)26-16(19(2)12-25-19)9-10-17(22)24-3/h4-10,15-16H,11-12H2,1-3H3,(H,20,21)/b10-9+/t15-,16-,19-/m1/s1 |
InChI-Schlüssel |
MBKQCBOAVJHAAM-SUCNGJPUSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O[C@H](/C=C/C(=O)OC)[C@]2(CO2)C |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C |
Synonyme |
AK-Me6 methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, D-Phe (S-(R*,S*-(E)))-isomer methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (R-(R*,R*-(E)))-isomer methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (S-(R*,S*-(E)))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)





![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)



